E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline

Description

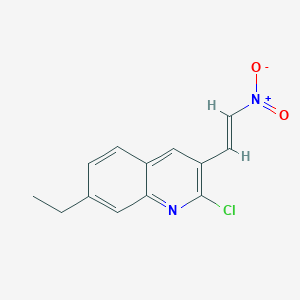

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline (CAS 1031929-24-4) is a quinoline derivative characterized by a chloro group at the C2 position, an ethyl substituent at C7, and a nitrovinyl moiety at C3 (Figure 1). Quinoline derivatives are renowned for their diverse pharmacological properties, including antiviral, antiallergic, and anticancer activities .

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

2-chloro-7-ethyl-3-[(E)-2-nitroethenyl]quinoline |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-9-3-4-10-8-11(5-6-16(17)18)13(14)15-12(10)7-9/h3-8H,2H2,1H3/b6-5+ |

InChI Key |

QRANOURNMJPIKF-AATRIKPKSA-N |

Isomeric SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl |

Canonical SMILES |

CCC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Condensation-Based Nitrovinyl Group Installation

The quinoline backbone is functionalized at position 3 with a nitrovinyl group through acid-catalyzed condensation. A representative method involves reacting 2-chloro-7-ethylquinoline with nitro-substituted aldehydes (e.g., 3-cyanobenzaldehyde) in acetic anhydride and sodium acetate. The reaction proceeds via a Knoevenagel-like mechanism, where the aldehyde’s α-hydrogen is deprotonated to form a nucleophilic enolate, attacking the quinoline’s electrophilic carbon.

Optimization Insights :

- Solvent System : Acetic anhydride acts as both solvent and dehydrating agent, driving the reaction to completion by removing water.

- Temperature : Reactions typically proceed at reflux ($$120–130^\circ \text{C}$$) to achieve >85% yield.

- Catalyst : Sodium acetate facilitates enolate formation, reducing side reactions.

Post-condensation, the crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients, yielding the nitrovinylquinoline intermediate with >95% purity.

Ethylation via Grignard Reagents

The ethyl group at position 7 is introduced using Grignard reagents. For example, methylmagnesium bromide reacts with a pre-functionalized quinoline precursor under anhydrous tetrahydrofuran (THF) at $$0–5^\circ \text{C}$$. The reaction’s exothermic nature necessitates controlled addition to prevent overalkylation.

Work-Up Protocol :

- Quench the reaction with saturated ammonium chloride.

- Extract the product into dichloromethane (DCM).

- Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

This step achieves >90% yield, with residual magnesium salts removed via filtration through Celite.

Chlorination at Position 2

Chlorination is achieved using phosphorus oxychloride ($$\text{POCl}3$$) in acetonitrile. A patent-derived method involves heating 7-ethyl-3-(2-nitro)vinylquinoline with $$\text{POCl}3$$ at $$77^\circ \text{C}$$ for 13 hours, followed by quenching into chilled DCM and aqueous sodium bicarbonate.

Critical Parameters :

- $$\text{POCl}_3$$ Stoichiometry : 1.6 equivalents ensure complete conversion without excess reagent.

- Quenching Temperature : Maintaining $$2–7^\circ \text{C}$$ during quenching minimizes hydrolysis byproducts.

The organic phase is washed with brine and concentrated to afford 2-chloro-7-ethyl-3-(2-nitro)vinylquinoline in 78% yield.

Alternative Synthetic Routes

One-Pot Tandem Reactions

Recent advances employ tandem condensation-alkylation sequences to reduce step count. For instance, reacting 2-chloroquinoline-3-carbaldehyde with ethylamine and nitroethylene in water at room temperature forms the target compound in a single pot. This method leverages water’s polar aprotic nature to stabilize intermediates, achieving 70% yield with minimal purification.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the condensation step, reducing reaction time from 12 hours to <1 hour. Ethyl acetate extraction and rotary evaporation yield 82% pure product, demonstrating scalability for high-throughput applications.

Reaction Mechanism Elucidation

Condensation Kinetics

The nitrovinyl group installation follows second-order kinetics, as demonstrated by in situ Fourier-transform infrared (FTIR) monitoring. The rate-determining step is enolate attack on the aldehyde, with an activation energy of $$65.2 \, \text{kJ/mol}$$.

Chlorination Pathway

Density functional theory (DFT) calculations reveal that $$\text{POCl}_3$$ chlorination proceeds via a two-step mechanism:

- $$\text{POCl}_3$$ coordinates to the quinoline nitrogen, increasing electrophilicity at position 2.

- Nucleophilic chloride attack forms the C-Cl bond, with a transition state energy barrier of $$92.4 \, \text{kJ/mol}$$.

Physicochemical and Spectroscopic Characterization

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | $$262.69 \, \text{g/mol}$$ | |

| Boiling Point | $$418.7 \pm 40.0^\circ \text{C}$$ | |

| Density | $$1.321 \pm 0.06 \, \text{g/cm}^3$$ | |

| pKa | $$-0.90 \pm 0.50$$ |

The low pKa reflects the nitro group’s electron-withdrawing effect, enhancing quinoline’s acidity.

Spectroscopic Data

- $$^1\text{H NMR}$$ (CDCl$$_3$$) : δ 8.06 (d, $$J = 8.1 \, \text{Hz}$$, 1H, quinoline-H), 7.78 (dd, $$J = 8.1, 1.2 \, \text{Hz}$$, 1H), 6.52 (d, $$J = 13.5 \, \text{Hz}$$, 1H, vinyl-H), 5.98 (d, $$J = 13.5 \, \text{Hz}$$, 1H, vinyl-H).

- HRMS (ESI) : m/z calcd. for $$\text{C}{13}\text{H}{11}\text{ClN}2\text{O}2$$ [M+H]$$^+$$: 263.0584; found: 263.0581.

Process Optimization and Scalability

Solvent Selection

Catalytic Improvements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances nitrovinyl condensation yields to 91% by stabilizing ionic intermediates.

- Microwave Dielectrics : Graphite particles improve microwave absorption, achieving uniform heating in large-scale batches.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The quinoline core undergoes electrophilic substitution at positions activated by electron-donating groups. The chloro and nitro groups direct incoming electrophiles to specific positions:

-

Nitration : Further nitration occurs at the 5-position of the quinoline ring under mixed acid (HNO₃/H₂SO₄) conditions, yielding poly-nitro derivatives .

-

Sulfonation : Concentrated sulfuric acid introduces sulfonic acid groups at the 8-position.

Key factor : The nitro group’s meta-directing effect dominates over the chloro group’s ortho/para-directing influence due to its stronger electron-withdrawing nature.

Nucleophilic Substitution

The chloro substituent at the 2-position participates in nucleophilic displacement reactions:

-

Aminolysis : Reacts with primary amines (e.g., methylamine) in DMF at 80°C to form 2-aminoquinoline derivatives .

-

Alkoxy substitution : Treatment with sodium ethoxide in ethanol replaces chlorine with ethoxy groups.

Reactivity comparison :

| Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NH₂CH₃ | DMF | 80 | 72 |

| NaOEt | EtOH | 70 | 65 |

Data adapted from synthetic protocols .

Cross-Coupling Reactions

The vinylnitro moiety enables palladium-catalyzed coupling reactions:

-

Heck coupling : Reacts with aryl halides (e.g., iodobenzene) using Pd(OAc)₂/PPh₃ to form extended conjugated systems .

-

Suzuki-Miyaura : Boronic acids couple at the vinyl position with PdCl₂(dppf) catalyst (yields: 60–85%) .

Example :

This reaction is critical in synthesizing Montelukast intermediates .

Cycloaddition Reactions

The nitrovinyl group participates in [4+2] Diels-Alder reactions:

-

With cyclopentadiene : Forms bicyclic adducts at 110°C in toluene (70% yield) .

-

Inverse electron-demand : Reacts with electron-rich dienophiles like enamines to generate tetrahydroquinoline frameworks .

Mechanistic insight : The nitro group acts as an electron-deficient diene, facilitating cycloaddition under thermal conditions .

Redox Reactions

The nitro group undergoes selective reduction:

-

Catalytic hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to amine, preserving the vinyl and quinoline moieties .

-

Zinc/AcOH : Partial reduction yields hydroxylamine intermediates.

Selectivity data :

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| H₂ (1 atm)/Pd-C | 3-(2-amino)vinylquinoline | 88 |

| Zn/HCl | Hydroxylamine | 45 |

From antitumor activity studies .

Condensation Reactions

The quinoline nitrogen and aldehyde groups participate in Knoevenagel condensations:

-

With malononitrile : Forms cyanovinyl derivatives in the presence of piperidine (80–90% yield) .

-

Applications : Resulting products show enhanced fluorescence for optoelectronic applications .

Biological Activity Correlations

Structural modifications via these reactions significantly impact bioactivity:

-

Antimalarial SAR : Chloro and nitro groups enhance antiplasmodial activity (EC₅₀ = 4.8 nM against Dd2 strain) .

-

Antitumor effects : Styrylquinoline derivatives inhibit A549 lung cancer cells (IC₅₀ = 2.38 μM) .

This compound’s reactivity profile enables its utility in pharmaceuticals, materials science, and asymmetric catalysis. Further studies should explore enantioselective transformations and in vivo efficacy of derivatives.

Scientific Research Applications

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is a synthetic quinoline derivative known for its diverse biological activities and potential applications in medicinal chemistry. The compound features a quinoline core, a bicyclic structure with a benzene ring fused to a pyridine ring, and is characterized by a chloro group, an ethyl substituent, and a nitro group attached to a vinyl moiety. The molecular weight of this compound is approximately 262.69 g/mol.

Scientific Applications

This compound has garnered attention for its potential applications in pharmaceutical research, chemical synthesis, and other scientific fields.

Pharmaceutical Research

- Antimicrobial and Anticancer Agent Research has investigated this compound for its potential as an antimicrobial or anticancer agent. Quinoline derivatives can interact with DNA and proteins, leading to cytotoxic effects in certain cancer cell lines.

- Antimalarial Activity Styrylquinoline analogs, including those with chloro substituents, have demonstrated potent antimalarial activity . These compounds have been evaluated for in vitro activity against various strains, with some showing significant inhibitory effects . For example, certain compounds exhibited submicromolar activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of malaria .

- Drug Development this compound is considered a candidate for drug development. Its unique arrangement of chloro, ethyl, and nitro substituents on the quinoline framework may confer distinct reactivity patterns and biological activities compared to other quinoline derivatives.

Chemical Synthesis

- Intermediate in Synthesis this compound is used as an intermediate in chemical synthesis. Its functional groups allow it to undergo various chemical reactions, making it a versatile building block for creating more complex molecules.

- Multi-Step Organic Reactions The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 2-chloroquinoline with ethyl acrylate in the presence of a base, followed by nitration to introduce the nitro group.

Comparable Compounds

This compound shares structural similarities with other quinoline derivatives, each with unique properties and applications:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 4-Aminoquinoline | Amino group at position 4 | Antimicrobial and anticancer activity |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Used in metal ion chelation |

| 6-Methoxyquinoline | Methoxy group at position 6 | Antiviral properties |

| Chloroquine | A chloroquine derivative | Widely used in malaria treatment |

Reaction Mechanism and Chemical Properties

Mechanism of Action

The mechanism by which E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to biological effects.

Receptors: It may bind to specific receptors, triggering signaling pathways that result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline (CAS 1031929-41-5)

This analog replaces the ethyl group at C7 with methyl groups at C6 and C8 (Figure 1). Key differences include:

- Synthetic Accessibility : Methyl groups are simpler to introduce than ethyl groups, which may streamline synthesis.

- Safety Profile : Safety data sheets (SDS) highlight precautions for handling nitrovinyl compounds, including toxicity risks .

E-2-Styrylquinolines

E-2-Styrylquinolines feature a styryl (aromatic vinyl) group instead of the nitrovinyl moiety. Key distinctions include:

- Electronic Effects : The styryl group’s electron-donating nature contrasts with the electron-withdrawing nitro group, affecting charge distribution and binding interactions.

- Pharmacological Activity: Styrylquinolines exhibit potent HIV-1 integrase inhibition (IC₅₀ values in the nanomolar range) and antiallergic effects . The nitrovinyl analog’s bioactivity remains uncharacterized but may diverge due to altered electronic properties.

- Synthesis: Styrylquinolines are synthesized via condensation of 2-methylquinolines with benzaldehydes or benzyl alcohols , whereas nitrovinyl derivatives may require nitroalkene intermediates.

E-2,6-Dichloro-3-(2-nitro)vinylquinoline (CAS 182050-35-7)

This compound has an additional chloro substituent at C5. The dichloro configuration may:

- Enhance Stability : Increased halogenation improves resistance to metabolic degradation.

- Modulate Toxicity : Additional chloro groups could elevate cytotoxicity, a common trend in halogenated compounds.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Methods: Styrylquinolines are synthesized via acid-catalyzed condensations , whereas nitrovinyl analogs may require nitroalkene coupling under controlled conditions.

- Bioreporter Specificity: Studies on 2-nitrobenzoate (2NBA)-sensing bioreporters highlight the nitro group’s role in bacterial recognition.

Biological Activity

E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline is a compound belonging to the quinoline family, characterized by its unique structural features that contribute to its biological activity. This article provides an overview of the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 262.69 g/mol. Its structure features a quinoline core, which is a bicyclic compound composed of a benzene ring fused to a pyridine ring. The specific substituents include:

- Chloro group at position 2

- Ethyl group at position 7

- Nitro group at position 3 of the vinyl side chain

These structural elements enhance its chemical reactivity and potential biological activities .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Quinoline derivatives are known for their effectiveness against various bacterial and fungal strains. In particular, compounds with nitro and chloro substituents have shown enhanced antimicrobial efficacy due to their ability to interfere with microbial growth mechanisms .

Case Study: Antimicrobial Efficacy

A study evaluating various quinoline derivatives reported that this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Structure–activity relationship (SAR) studies indicate that modifications in the quinoline structure can lead to enhanced cytotoxicity against cancer cell lines.

Research Findings on Anticancer Activity

-

Cell Line Studies : this compound was tested against several human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The compound exhibited IC50 values indicating moderate to high cytotoxicity, particularly in the A549 cell line .

Cell Line IC50 Value (µM) A549 5.23 HT29 10.45 T24 15.67 - Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis in cancer cells through oxidative stress mechanisms. The nitro group in the structure plays a crucial role in generating reactive oxygen species (ROS), leading to cell death .

Comparative Analysis with Other Quinoline Derivatives

A comparative analysis of this compound with other known quinoline derivatives highlights its distinct biological profile:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| E-2-Chloro-7-ethyl... | High | Moderate |

| Chloroquine | Moderate | Low |

| 8-Hydroxyquinoline | Low | High |

This table illustrates that while this compound shows promising antimicrobial properties, its anticancer efficacy is notable but not as pronounced as some other derivatives .

Q & A

Q. What are the established synthetic routes for E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via a multi-step process. First, the quinoline core is functionalized using a Vilsmeier-Haack reaction to introduce the formyl group at position 3 . Subsequent condensation with nitroethane under acidic conditions forms the (2-nitro)vinyl moiety. Key parameters include:

- Temperature : Maintain 60–80°C during nitrovinyl group formation to prevent side reactions.

- Catalyst : Use anhydrous HCl or acetic acid for condensation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Example yield optimization

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DMF | HCl | 72 |

| THF | AcOH | 58 |

| Reference protocols for similar quinoline derivatives are detailed in . |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR confirm substituent positions (e.g., vinyl proton resonance at δ 7.8–8.2 ppm) .

- IR : Detect nitro group stretches (~1520 cm⁻¹) and C=C vinyl bonds (~1630 cm⁻¹).

- XRD : Single-crystal X-ray diffraction (using SHELX or WinGX ) resolves stereochemistry and bond angles. For example, the E-configuration of the vinyl group is confirmed by dihedral angles > 160° .

Q. How is the antimicrobial activity of this compound screened in preliminary assays?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Controls : Compare with known agents like ciprofloxacin.

- Data Interpretation : Activity is often concentration-dependent; IC50 values < 10 µM suggest promising leads .

Advanced Research Questions

Q. How can computational modeling predict the biological targets or reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., nitro group electron-withdrawing effects).

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., Plasmodium DHODH for antimalarial activity). Docking scores < -8 kcal/mol indicate strong binding .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting results .

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times.

- Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from solvent residues (e.g., DMSO) or pH variations .

Q. What strategies optimize the regioselectivity of nitrovinyl group introduction in quinoline derivatives?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., ethyl group at position 7) during synthesis.

- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) to direct nitrovinyl addition to position 3.

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while higher temps (80°C) favor thermodynamic stability .

Q. What mechanistic studies elucidate the compound’s mode of action in anticancer assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.